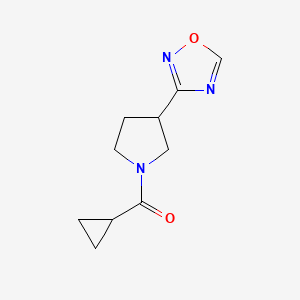
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopropyl)methanone” is a chemical compound with a complex structure. It is related to a class of compounds known as 1,2,4-oxadiazoles, which have been identified as selective non-steroidal agonists of the G-protein coupled bile acid receptor-1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
科学的研究の応用
Synthesis and Biological Activities
Antimicrobial and Antimycobacterial Activities : Compounds synthesized from nicotinic acid hydrazide derivatives, including those with 1,2,4-oxadiazole rings, have been evaluated for their antimicrobial and antimycobacterial activities. The synthesis involved reactions with various substrates, leading to compounds with potential antimycobacterial properties (R.V.Sidhaye et al., 2011).
Novel Bicyclic Systems Synthesis : The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems was achieved through a one-pot condensation process. This synthesis explores the structural capabilities and potential biological activities of the synthesized compounds (Y. Kharchenko et al., 2008).
Antibacterial Activity from Isoxazole, 1,2,4‐Oxadiazole Derivatives : A study on the synthesis of isoxazole and 1,2,4-oxadiazole derivatives from N-hydroxy-1H-pyrazole-4-carbimidoyl chloride revealed their antibacterial activity, highlighting the potential use of these compounds in developing new antimicrobial agents (Bhavanarushi Sangepu et al., 2016).
Antioxidant and Antimicrobial Activities of 1,3,4-Oxadiazoles : Another study synthesized and evaluated 1,3,4-oxadiazole derivatives for their antioxidant and antimicrobial activities. The study also explored quantitative structure–activity relationships and molecular docking, providing insights into the compounds' pharmacological potential (F. Bassyouni et al., 2012).
Insecticidal Activity from 1,3,4-Oxadiazoles : The synthesis of 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid indicated potential insecticidal activity, offering a pathway to developing new agrochemicals (B. S. Holla et al., 2004).
特性
IUPAC Name |
cyclopropyl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(7-1-2-7)13-4-3-8(5-13)9-11-6-15-12-9/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJHTKQSEDIGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopropyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(hydroxyimino)methyl]-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2627495.png)
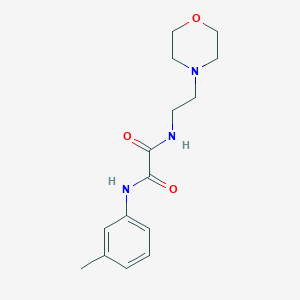
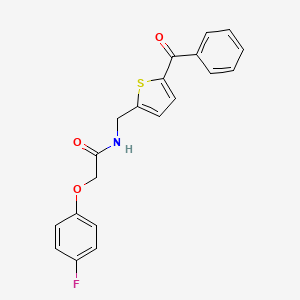
![2-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2627499.png)
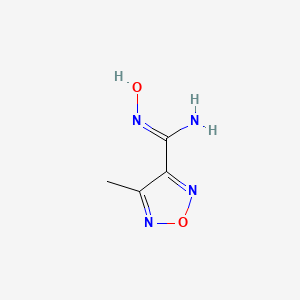
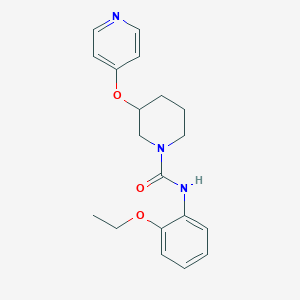
![Ethyl 5-(2-chloropropanoyl)-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2627509.png)
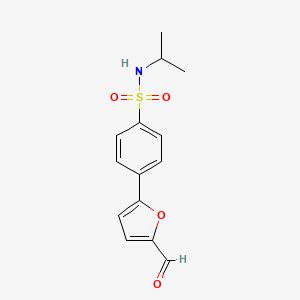
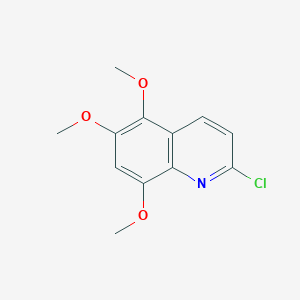
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide](/img/structure/B2627512.png)
![2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2627513.png)
![2-(1,2-benzoxazol-3-yl)-N-[(3-chlorophenyl)methyl]acetamide](/img/structure/B2627515.png)
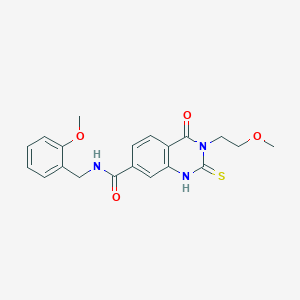
![5-isopropyl-N-(1-methoxypropan-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2627518.png)